Cas no 78579-53-0 (1-Heptanamine, N-(1-methylpropyl)-)

1-Heptanamine, N-(1-methylpropyl)- structure
78579-53-0 structure
Product Name:1-Heptanamine, N-(1-methylpropyl)-
CAS No:78579-53-0
MF:C11H25N
MW:171.322903394699
CID:534307
PubChem ID:43129140
Update Time:2025-04-19

1-Heptanamine, N-(1-methylpropyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Heptanamine, N-(1-methylpropyl)-
    • N-butan-2-ylheptan-1-amine
    • SCHEMBL7777007
    • N-(Butan-2-yl)heptan-1-amine
    • DTXSID90655447
    • sec-butyl-n-octyl-amine
    • VQCCDSKKXUNOAT-UHFFFAOYSA-N
    • 78579-53-0
    • Inchi: 1S/C11H25N/c1-4-6-7-8-9-10-12-11(3)5-2/h11-12H,4-10H2,1-3H3
    • InChI Key: VQCCDSKKXUNOAT-UHFFFAOYSA-N
    • SMILES: N(C(C)CC)CCCCCCC

Computed Properties

  • Exact Mass: 171.198699802g/mol
  • Monoisotopic Mass: 171.198699802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 8
  • Complexity: 81.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 12Ų
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